molecular formula C13H11ClN2O4 B1226141 3-Chloro-4-(dimethylamino)-6-(4-nitrophenyl)-2-pyranone

3-Chloro-4-(dimethylamino)-6-(4-nitrophenyl)-2-pyranone

Cat. No. B1226141
M. Wt: 294.69 g/mol
InChI Key: YLGLLBKYWYGNFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-(dimethylamino)-6-(4-nitrophenyl)-2-pyranone is a C-nitro compound.

Scientific Research Applications

Molecular Structure and Synthesis

3-Chloro-4-(dimethylamino)-6-(4-nitrophenyl)-2-pyranone has been the subject of research focusing on its molecular structure and synthesis processes. For instance, studies have explored the synthesis and structural determination of similar compounds using techniques like IR, NMR, MS, and X-ray crystallography. These compounds, like 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone, exhibit unique structural features such as enantiomers and specific conformations, which are essential for understanding their chemical properties and potential applications (Ji et al., 2000).

Antimicrobial Activity

Linked heterocyclic compounds containing moieties similar to 3-chloro-4-(dimethylamino)-6-(4-nitrophenyl)-2-pyranone have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated inhibitory activity against various Gram-positive and Gram-negative bacteria and fungi. The presence of specific groups, such as 4-nitrophenyl, in these compounds plays a significant role in enhancing their antimicrobial effectiveness (Reddy et al., 2010).

Applications in Polymerization Monitoring

Research has been conducted on fluorescence probes for monitoring polymerization processes, involving compounds with structures similar to 3-chloro-4-(dimethylamino)-6-(4-nitrophenyl)-2-pyranone. These probes are sensitive to solvent polarity and medium microviscosity, making them useful for monitoring the polymerization process and degree of cure in various formulations. This application demonstrates the potential of such compounds in industrial and chemical manufacturing processes (Wang et al., 1996).

Valence Isomerization Studies

The compound has also been involved in studies on valence isomerization, particularly in reactions forming pyrans and dienones. Such studies provide insights into the dynamic equilibria and solvent influences on the isomerization processes, essential for understanding the chemical behavior and potential transformations of these compounds (Krasnaya et al., 1985).

properties

Product Name

3-Chloro-4-(dimethylamino)-6-(4-nitrophenyl)-2-pyranone

Molecular Formula

C13H11ClN2O4

Molecular Weight

294.69 g/mol

IUPAC Name

3-chloro-4-(dimethylamino)-6-(4-nitrophenyl)pyran-2-one

InChI

InChI=1S/C13H11ClN2O4/c1-15(2)10-7-11(20-13(17)12(10)14)8-3-5-9(6-4-8)16(18)19/h3-7H,1-2H3

InChI Key

YLGLLBKYWYGNFU-UHFFFAOYSA-N

SMILES

CN(C)C1=C(C(=O)OC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])Cl

Canonical SMILES

CN(C)C1=C(C(=O)OC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])Cl

solubility

0.9 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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